molecular formula C7H6BrClO3S B13248909 3-(4-Bromo-5-chlorothiophen-2-yl)-2-hydroxypropanoic acid

3-(4-Bromo-5-chlorothiophen-2-yl)-2-hydroxypropanoic acid

Cat. No.: B13248909
M. Wt: 285.54 g/mol
InChI Key: BJPWMLGWGCBSGY-UHFFFAOYSA-N
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Description

3-(4-Bromo-5-chlorothiophen-2-yl)-2-hydroxypropanoic acid is an organic compound that features a thiophene ring substituted with bromine and chlorine atoms, along with a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-5-chlorothiophen-2-yl)-2-hydroxypropanoic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Halogenation: The thiophene ring is then halogenated using bromine and chlorine under controlled conditions to introduce the bromine and chlorine substituents at the 4 and 5 positions, respectively.

    Hydroxypropanoic Acid Addition: The final step involves the addition of the hydroxypropanoic acid moiety to the thiophene ring. This can be achieved through a nucleophilic substitution reaction using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-5-chlorothiophen-2-yl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to remove the halogen substituents or reduce the carboxylic acid group to an alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or dehalogenated products.

    Substitution: Thiophene derivatives with new functional groups replacing the halogens.

Scientific Research Applications

3-(4-Bromo-5-chlorothiophen-2-yl)-2-hydroxypropanoic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or stability.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-5-chlorothiophen-2-yl)-2-hydroxypropanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and chlorine atoms can influence the compound’s reactivity and binding affinity, while the hydroxypropanoic acid moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromo-5-chlorothiophen-2-yl)propanoic acid: Lacks the hydroxy group, which can affect its reactivity and applications.

    3-(4-Bromo-5-chlorothiophen-2-yl)-2-hydroxybutanoic acid: Contains an additional carbon in the side chain, which can influence its physical and chemical properties.

Uniqueness

3-(4-Bromo-5-chlorothiophen-2-yl)-2-hydroxypropanoic acid is unique due to the combination of the thiophene ring with bromine and chlorine substituents and the hydroxypropanoic acid moiety

Properties

Molecular Formula

C7H6BrClO3S

Molecular Weight

285.54 g/mol

IUPAC Name

3-(4-bromo-5-chlorothiophen-2-yl)-2-hydroxypropanoic acid

InChI

InChI=1S/C7H6BrClO3S/c8-4-1-3(13-6(4)9)2-5(10)7(11)12/h1,5,10H,2H2,(H,11,12)

InChI Key

BJPWMLGWGCBSGY-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Br)Cl)CC(C(=O)O)O

Origin of Product

United States

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